Enasidenib

Catalog No.
S002992
CAS No.
1446502-11-9
M.F
C₁₉H₁₇F₆N₇O
M. Wt
473.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enasidenib

CAS Number

1446502-11-9

Product Name

Enasidenib

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol

Molecular Formula

C₁₉H₁₇F₆N₇O

Molecular Weight

473.38

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Synonyms

2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol

Description

The exact mass of the compound Enasidenib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibition of Isocitrate Dehydrogenase 2 (IDH2) Mutation

Enasidenib is a first-in-class, orally bioavailable small molecule inhibitor that specifically targets isocitrate dehydrogenase 2 (IDH2) mutations. Mutations in the IDH2 gene are found in approximately 15-20% of patients with acute myeloid leukemia (AML) []. These mutations lead to the production of a tumorigenic metabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation and promotes cancer cell growth [].

Enasidenib works by binding to the mutated IDH2 enzyme, preventing it from producing 2-HG. This, in turn, helps restore normal cellular function and differentiation, potentially leading to the death of cancer cells.

Treatment of IDH2-Mutant Acute Myeloid Leukemia (AML)

Enasidenib is approved by the US Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory (R/R) AML harboring an IDH2 mutation who are ineligible for hematopoietic stem cell transplantation (HSCT). Several clinical trials have demonstrated the efficacy of enasidenib in this setting, with studies showing complete remission (CR) rates ranging from 19-42% and a median duration of response of 5-9 months [].

Ongoing Research and Development

Research on enasidenib is ongoing, with several clinical trials investigating its potential applications in various settings:

  • Combination therapy: Studies are evaluating the safety and efficacy of enasidenib in combination with other chemotherapy agents or targeted therapies for newly diagnosed and relapsed/refractory AML [].
  • Earlier treatment phases: Research is exploring the use of enasidenib in earlier treatment phases, such as in patients with newly diagnosed AML who are considered ineligible for intensive chemotherapy [].
  • Other cancer types: Preliminary studies are investigating the potential application of enasidenib in other types of cancers, such as cholangiocarcinoma and glioblastoma, harboring IDH mutations [, ].

XLogP3

3.5

Appearance

Solid powder

Wikipedia

Enasidenib

FDA Medication Guides

Idhifa
Enasidenib Mesylate
TABLET;ORAL
CELGENE CORP
07/26/2021

Biological Half Life

Enasidenib has a terminal half-life of 137 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Stein EM, et al: AG-221, an oral, selective, first-in-class, potent inhibitor of the IDH2 mutant metabolic enzyme, induces durable remissions in a phase I study in patients withIDH2 mutation positive advanced hematologic malignancies. 2014 ASH Annual Meeting. Abstract 115. Presented December 7, 2014.

Explore Compound Types